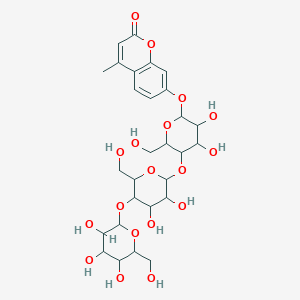

4-Methylumbelliferyl b-D-cellotrioside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

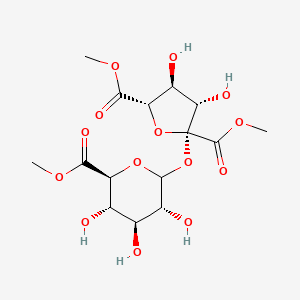

4-Methylumbelliferyl b-D-cellotrioside, also known as 4-MU, is a synthetic sugar molecule that is used in various scientific research applications. It is a derivative of the naturally occurring sugar molecule, cellotriose, and is composed of three glucose molecules linked together. 4-MU is used in a variety of biochemical and physiological experiments, and has a wide range of advantages and limitations.

Wissenschaftliche Forschungsanwendungen

Substrate for β-Glycosidases

4-Methylumbelliferyl β-D-cellotrioside is a chromogenic substrate for β-glycosidases . These enzymes catalyze the hydrolysis of glycosidic bonds in complex sugars. The compound is used in assays to measure the activity of these enzymes .

Cellulase Enzyme Studies

This compound is extensively employed for studying the functionality of cellulase enzymes . Cellulase enzymes are responsible for breaking down cellulose, a complex carbohydrate that is a primary component of plant cell walls.

Assessment of Cellulose Degradation

4-Methylumbelliferyl β-D-cellotrioside serves as a substrate in enzymatic assays, facilitating the assessment of cellulose degradation . This is particularly important in studies related to biofuel production, where efficient cellulose degradation is key.

Insights into Enzyme Kinetics

Using this compound in enzymatic assays can provide insights into the mechanism and kinetics of cellulase enzymes . This information is crucial for understanding how these enzymes work and how they can be manipulated for various applications.

Biomedical Research Tool

As an indispensable tool in the biomedical sector, this compound is used in a variety of research applications . Its properties make it useful in a range of assays and tests.

Glycanase Substrate

4-Methylumbelliferyl β-D-cellotrioside is also used as a fluorogenic glycanase substrate . Glycanases are enzymes that break down glycans, complex carbohydrates that play numerous roles in biological systems.

Wirkmechanismus

Target of Action

The primary target of 4-Methylumbelliferyl β-D-cellotrioside is the enzyme β-glycosidases . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds in complex sugars.

Mode of Action

4-Methylumbelliferyl β-D-cellotrioside acts as a chromogenic substrate for β-glycosidases . It interacts with the enzyme, and this interaction leads to its hydrolysis .

Biochemical Pathways

The hydrolysis of 4-Methylumbelliferyl β-D-cellotrioside by β-glycosidases results in the production of 4-methylumbelliferone , a fluorescent compound . This process can be used to study the kinetics of cellulases .

Pharmacokinetics

Its storage temperature is recommended to be 2-8°c , which might suggest its stability under low temperatures.

Result of Action

The hydrolysis of 4-Methylumbelliferyl β-D-cellotrioside by β-glycosidases and the subsequent production of 4-methylumbelliferone provide a means to study the activity of these enzymes . The fluorescence of 4-methylumbelliferone can be detected and measured, providing a quantitative readout of enzyme activity.

Eigenschaften

IUPAC Name |

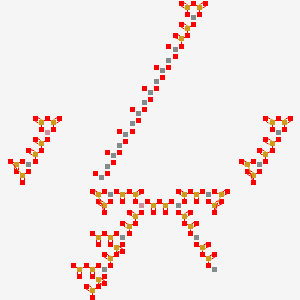

7-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O18/c1-9-4-16(32)41-12-5-10(2-3-11(9)12)40-26-22(38)19(35)24(14(7-30)43-26)46-28-23(39)20(36)25(15(8-31)44-28)45-27-21(37)18(34)17(33)13(6-29)42-27/h2-5,13-15,17-31,33-39H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPBJHCTIBQLMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858115 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one | |

CAS RN |

84325-18-8 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140373.png)